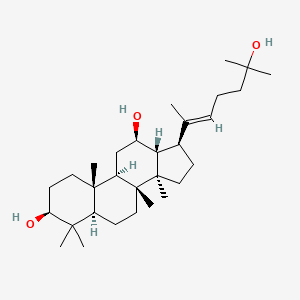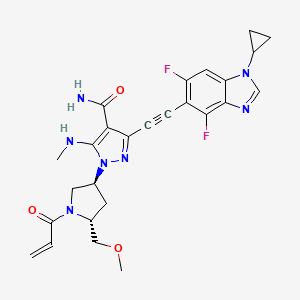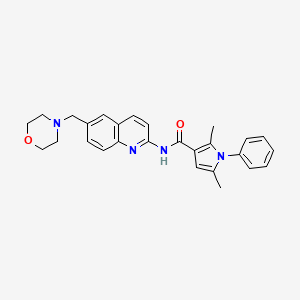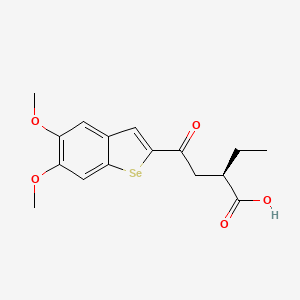![molecular formula C18H25N3O6S-2 B11935122 butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, commonly known as sumatriptan succinate, is a compound widely used in the medical field. It is primarily known for its application in the treatment of migraines and cluster headaches. Sumatriptan succinate works by stimulating serotonin (5-HT) receptors in the brain, which leads to the constriction of blood vessels and the inhibition of pro-inflammatory neuropeptide release.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sumatriptan succinate involves several steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Dimethylaminoethyl Side Chain: The indole core is then alkylated with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl side chain.
Sulfonamide Formation: The resulting compound is then reacted with methanesulfonyl chloride to form the sulfonamide group.
Formation of the Succinate Salt: Finally, the compound is reacted with succinic acid to form the succinate salt, resulting in sumatriptan succinate
Industrial Production Methods
Industrial production of sumatriptan succinate follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization, filtration, and drying.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required purity and potency standards
Análisis De Reacciones Químicas
Types of Reactions
Sumatriptan succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Sumatriptan succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and serotonin receptor interactions.
Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.
Medicine: Extensively studied for its efficacy in treating migraines and cluster headaches. Research also explores its potential in treating other neurological disorders.
Industry: Used in the pharmaceutical industry for the development of migraine medications
Mecanismo De Acción
Sumatriptan succinate exerts its effects by:
Stimulating Serotonin Receptors: Specifically, it acts as an agonist at the 5-HT1B and 5-HT1D receptors.
Constriction of Blood Vessels: Activation of these receptors leads to the constriction of cranial blood vessels, reducing the dilation that causes migraine pain.
Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain
Comparación Con Compuestos Similares
Similar Compounds
Zolmitriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.
Rizatriptan: Known for its rapid onset of action compared to sumatriptan.
Naratriptan: Has a longer half-life, providing prolonged relief from migraines
Uniqueness
Sumatriptan succinate is unique due to its:
Specificity for 5-HT1 Receptors: High selectivity for 5-HT1B and 5-HT1D receptors.
Efficacy in Acute Migraine Treatment: Proven effectiveness in providing rapid relief from migraine symptoms.
Established Safety Profile: Extensive clinical data supporting its safety and efficacy
Propiedades
Fórmula molecular |
C18H25N3O6S-2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/p-2 |
Clave InChI |
PORMUFZNYQJOEI-UHFFFAOYSA-L |
SMILES canónico |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11935046.png)
![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)
![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)

![1-[2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B11935072.png)

![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)


![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)

![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
